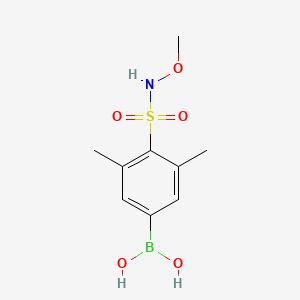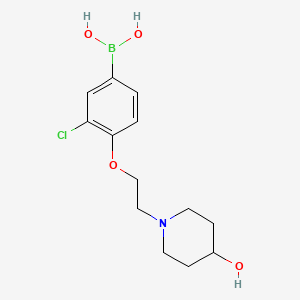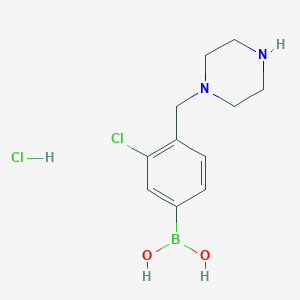
(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride
Descripción general
Descripción
“(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative compound . It has a molecular weight of 256.54 . The IUPAC name for this compound is “4-(1-piperazinylmethyl)phenylboronic acid hydrochloride” and its InChI code is "1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;" .
Synthesis Analysis
The synthesis of boronic acid derivatives like “this compound” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;" . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring via a methylene bridge.Chemical Reactions Analysis
Boronic acid derivatives like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of the boronic acid derivative with another organic compound in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 256.54 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Boronic Acids in Environmental Toxicology
Boronic acids, including derivatives like (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride, have seen increased commercial application, particularly as antimicrobial agents. One study highlighted the need to assess the environmental impact of these substances, focusing on their toxicity towards microorganisms crucial to the ecosystem, like cyanobacteria. The study found that certain boronic acid derivatives substantially inhibited the growth of both halophilic and freshwater cyanobacteria, indicating potential ecological implications (Niemczyk et al., 2020).
Piperazine Derivatives in Analytical Chemistry
Piperazine-based compounds, related to this compound, have been employed for carboxyl group derivatization in peptides, enhancing signal detection in mass spectrometry. This methodological advancement significantly improves the ionization efficiency of peptides and facilitates the identification of proteins in comprehensive proteome analyses, marking an essential development in the field of analytical chemistry (Qiao et al., 2011).
Piperazine Derivatives in Pharmacology
Derivatives of piperazine, a component of this compound, have been synthesized and studied for their pharmacological properties. For instance, a series of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas exhibited marked anticonvulsant and antidepressant activities, expanding the therapeutic potential of these compounds in the treatment of neurological disorders (Mishra et al., 2016).
Piperazine Derivatives in Drug Detection
The study of piperazine derivatives is not only limited to therapeutic applications but also extends to analytical techniques for drug detection. A novel dopamine D4 receptor antagonist, structurally related to piperazine, was successfully quantified in human plasma and urine using a sensitive mass spectrometric method. This represents a crucial development for pharmacokinetic studies and drug monitoring in clinical settings (Chavez-Eng et al., 1997).
Safety and Hazards
The safety information for “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
The future directions for the use of “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” and similar boronic acid derivatives are likely to involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds are highly valuable building blocks in organic synthesis .
Propiedades
IUPAC Name |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2.ClH/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14,16-17H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLQLYARCOYDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


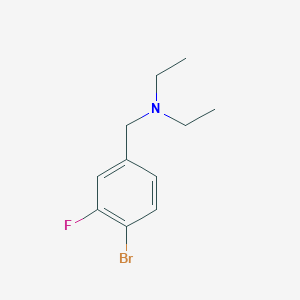

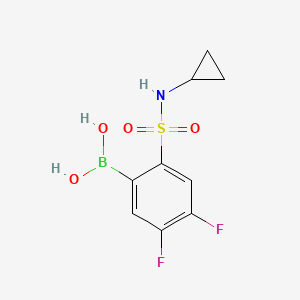
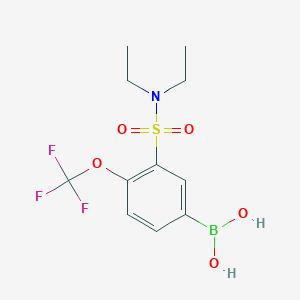
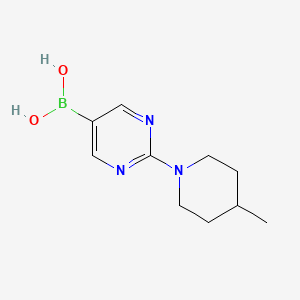
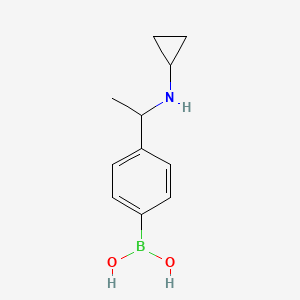
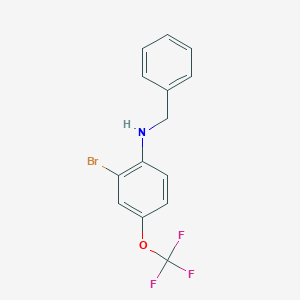


![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
